![molecular formula C15H14N4O2 B2510537 2-(benzo[d]isoxazol-3-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034544-54-0](/img/structure/B2510537.png)
2-(benzo[d]isoxazol-3-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
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Description
2-(benzo[d]isoxazol-3-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.
Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives have been studied for their antimicrobial potential . For instance, a large group of non-proteinogenic amino acids based on 3- (2-benzoxazol-5-yl)alanine skeleton was studied in search for new antimicrobial and anticancer agents . The antibacterial potential of these compounds is selective, acting only against Gram-positive bacteria .
Anticancer Activity
Benzoxazole compounds have shown potential as anticancer agents . Some compounds have shown toxicity to both normal and cancer cells, but in a few cases, toxicity to normal cells is much lower than for cancer cells, indicating these compounds as future anticancer agents .
Antifungal Activity
Almost half of the studied benzoxazole compounds have antifungal properties, also against pathogens .
Material Chemistry
In material chemistry, benzoxazoles find applications as laser dyes and photochromatic agents .
Sensor Development
Some phenylaminonaphtho [1,2- d ]oxazol-2-yl-type compounds were reported as a sensor for water in organic solvents by photo-induced electron transfer (PET) .
Drug Development
Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They are used as intermediates for the preparation of new biological materials .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(18-7-8-19-11(10-18)5-6-16-19)9-13-12-3-1-2-4-14(12)21-17-13/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJKZPDOOLMPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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